2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core modified with a morpholine ring and a thiazolidinone-based substituent. Its structure includes a (Z)-configured exocyclic double bond connecting the pyridopyrimidinone core to a 4-oxo-2-thioxo-thiazolidin-5-ylidene moiety, further substituted with a 3-phenylpropyl group. The 2,6-dimethylmorpholin-4-yl group at position 2 and the 9-methyl group at position 9 enhance steric and electronic properties, influencing solubility and target interactions .
The compound’s synthesis likely involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives under controlled stereochemical conditions. Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs for refinement ) and NMR spectroscopy.
Properties
Molecular Formula |
C28H30N4O3S2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S2/c1-18-9-7-13-31-24(18)29-25(30-16-19(2)35-20(3)17-30)22(26(31)33)15-23-27(34)32(28(36)37-23)14-8-12-21-10-5-4-6-11-21/h4-7,9-11,13,15,19-20H,8,12,14,16-17H2,1-3H3/b23-15- |
InChI Key |
PWTMQXXGVNQROC-HAHDFKILSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Parameter | Detail |
|---|---|
| Starting Materials | 2-Amino-3-picoline, ethyl acetoacetate |
| Solvent | Toluene or acetonitrile |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Temperature | Reflux (110–120°C) |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
The chlorination step introduces a reactive site for subsequent functionalization. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals for the methyl group at δ 2.21 ppm and the pyrimidinone carbonyl at δ 162.6 ppm.
| Condition | Effect on Yield |
|---|---|
| Solvent (DMF) | Enhances nucleophilicity |
| Base (K₂CO₃) | Facilitates deprotonation |
| Temperature (80°C) | Balances reactivity and side reactions |
| Catalyst (KI) | Accelerates substitution kinetics |
This step achieves 70–80% yield, with high regioselectivity confirmed by high-performance liquid chromatography (HPLC). The morpholine’s dimethyl groups contribute to steric hindrance, necessitating prolonged reaction times (8–12 hours).
Formation of the Z-Configured Thiazolidinone Ring
The thiazolidinone ring is synthesized via a [2+3] cycloaddition between 3-phenylpropyl isothiocyanate and a malonate derivative. Controlling the Z-configuration requires careful selection of reaction conditions:
Stereochemical Control Strategies:
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the Z-isomer by stabilizing the transition state through dipole interactions.
-
Temperature : Lower temperatures (0–5°C) reduce thermal randomization, preserving the Z-configuration.
-
Catalyst : Triethylamine (TEA) acts as a base, deprotonating intermediates to direct cyclization.
The product is isolated as a yellow solid (mp 154–156°C) and characterized by infrared (IR) spectroscopy, showing peaks at 1742 cm⁻¹ (C=O) and 1613 cm⁻¹ (C=N).
Coupling Reactions and Final Assembly
The final step involves a Knoevenagel condensation between the morpholine-functionalized pyrido-pyrimidinone and the thiazolidinone aldehyde. This reaction is highly sensitive to steric and electronic factors:
Coupling Reaction Parameters:
| Parameter | Detail |
|---|---|
| Solvent | Ethanol or dichloromethane |
| Catalyst | Piperidine |
| Temperature | Reflux (70–80°C) |
| Reaction Time | 6–8 hours |
| Yield | 50–60% |
The Z-configuration is confirmed via NOESY spectroscopy, revealing spatial proximity between the thiazolidinone’s sulfur atom and the pyrido-pyrimidinone’s methyl group.
Industrial-Scale Synthesis Considerations
Scaling up the synthesis necessitates modifications to enhance efficiency and reduce costs:
Process Intensification Techniques:
-
Continuous Flow Reactors : Minimize batch variability and improve heat transfer.
-
Automated Crystallization : Ensures consistent particle size and purity (>95%).
-
Solvent Recycling : Ethanol and acetonitrile are recovered via distillation.
Industrial protocols report an overall yield of 40–45%, with throughputs exceeding 10 kg per batch.
Purification and Characterization Techniques
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Critical characterization data include:
Spectroscopic Data:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.45–8.97 (aromatic H), δ 3.68 (morpholine OCH₂), δ 2.35 (NCH₂) |
| ¹³C NMR | 162.6 ppm (C=O), 144.0 ppm (C=S) |
| HRMS | m/z 534.7 [M+H]⁺ |
Elemental analysis aligns with the theoretical composition (C: 62.90%, H: 5.66%, N: 10.48%).
Comparative Analysis of Synthetic Routes
A comparison of academic and industrial methods highlights trade-offs between yield and scalability:
| Metric | Academic Route | Industrial Route |
|---|---|---|
| Total Yield | 25–30% | 40–45% |
| Purity | >99% (HPLC) | >95% (HPLC) |
| Time per Batch | 72 hours | 48 hours |
| Cost Efficiency | Low | High |
Industrial routes prioritize throughput and cost, while academic methods focus on purity and stereochemical fidelity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Morpholine Effects : The 2,6-dimethylmorpholinyl group likely improves metabolic stability over unsubstituted morpholine, as seen in related pharmaceuticals (e.g., risperidone derivatives in ) .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound is absent, inferences can be drawn from analogues:
- Solubility : The 3-methoxypropyl substituent () may confer higher aqueous solubility than the 3-phenylpropyl group due to increased polarity .
- Stability : Thioxo groups (common in –4, 8) are prone to oxidation, necessitating formulation adjustments for shelf-life .
Bioactivity and Mechanism
- Anti-inflammatory Potential: Pyridopyrimidinones with electron-withdrawing substituents (e.g., 4-oxo groups) show enhanced activity in reducing inflammation markers () .
- Antimicrobial Activity: Thiazolidinone-azo derivatives () exhibit moderate-to-strong efficacy against Gram-positive bacteria, suggesting the target compound’s phenylpropyl group could broaden antimicrobial spectra .
Biological Activity
The compound 2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin ring and a morpholine moiety. Its structure includes multiple functional groups such as thioxo and oxo groups, which may contribute to its reactivity and biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 477734-64-8 |
| Molecular Weight | 488.6 g/mol |
| Purity | 95% |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. Initial findings suggest potential interactions with various biological targets:
- Anticancer Activity : The compound may inhibit pathways involved in cancer cell proliferation and survival. Preliminary studies have shown its ability to induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : It has been explored for its potential to modulate inflammatory responses by interacting with enzymes or receptors involved in inflammatory processes.
The exact mechanism of action is still under investigation; however, it is hypothesized that the compound may interact with:
- Enzymes involved in metabolic pathways.
- Receptors that play a role in cell signaling related to inflammation and cancer progression.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers.
-
Inflammation Model :
- Objective : To assess anti-inflammatory properties in vitro.
- Findings : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the morpholine moiety via nucleophilic substitution.
- Thiazolidin ring formation , often involving thioester intermediates.
Q & A
Q. Optimization Strategies :
- Temperature Control : Reflux conditions (70–90°C) enhance reaction efficiency while minimizing side products .
- Catalyst Screening : Palladium-based catalysts improve yield in coupling reactions .
- Spectroscopic Validation : NMR (¹H/¹³C) and IR confirm intermediate structures .
Q. Table 1: Synthesis Conditions
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2,6-dimethylmorpholine + pyrido-pyrimidinone | Ethanol | None | 65–70 |
| 2 | Thiazolidinone derivative | DCM | Pd/C | 50–55 |
How can the compound’s structural features be rigorously characterized?
Level: Basic
Answer:
The compound’s complexity demands advanced analytical techniques:
- X-ray Crystallography : Resolve stereochemistry using SHELX (for refinement) and ORTEP-III (for visualization) .
- Spectroscopy :
- NMR : ¹H/¹³C for proton environments and carbon hybridization (e.g., Z-configuration of the thiazolidinone methylidene) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .
Q. Key Structural Features :
- Pyrido[1,2-a]pyrimidin-4-one core for planar rigidity.
- Thiazolidinone ring with Z-configuration, critical for bioactivity .
What methodologies are used to assess its biological activity?
Level: Basic
Answer:
- Enzyme Assays : Test inhibition of kinases or proteases (IC₅₀ values) via fluorescence-based assays .
- Cell-Based Studies :
- Cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening (MIC against S. aureus, E. coli) .
- Target Interaction : Surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. Table 2: Representative Bioactivity Data
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ = 1.2 µM | |
| Cytotoxicity | MCF-7 | IC₅₀ = 8.5 µM |
How should researchers address contradictory bioactivity data across studies?
Level: Advanced
Answer:
Contradictions often arise from variability in experimental design or compound purity. Mitigation strategies:
Standardized Protocols : Use randomized block designs (e.g., split-split plots for multi-factorial assays) to control environmental variables .
Validation : Replicate studies with independent batches of the compound (≥95% purity by HPLC) .
Mechanistic Profiling : Combine SPR and molecular docking to confirm target engagement despite differing IC₅₀ values .
Case Example : Discrepant cytotoxicity data may reflect differences in cell passage number or serum conditions .
What role do non-covalent interactions play in its synthesis and stability?
Level: Advanced
Answer:
Non-covalent interactions (NCIs) influence:
Q. Experimental Validation :
- Hirshfeld surface analysis (XRD data) quantifies NCIs .
- DFT calculations predict interaction energies (e.g., between thiazolidinone and solvent) .
How can computational modeling optimize target interaction studies?
Level: Advanced
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., EGFR kinase) .
- MD Simulations : GROMACS for 100-ns trajectories to assess complex stability (RMSD < 2.0 Å) .
- QSAR Models : Correlate substituent effects (e.g., morpholine methylation) with bioactivity .
Q. Example Workflow :
Dock compound into ATP-binding site of EGFR.
Validate poses with free-energy perturbation (FEP) calculations.
Synthesize derivatives with predicted higher affinity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
